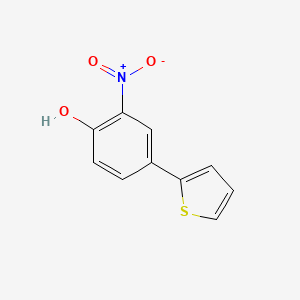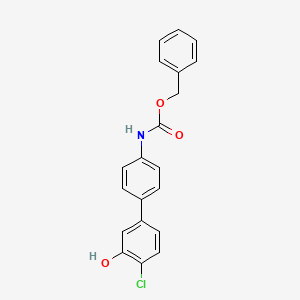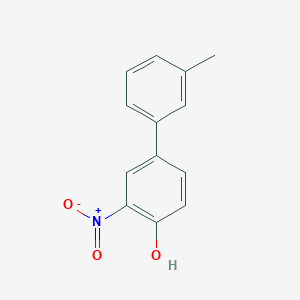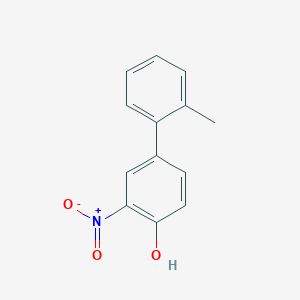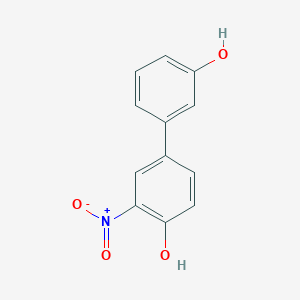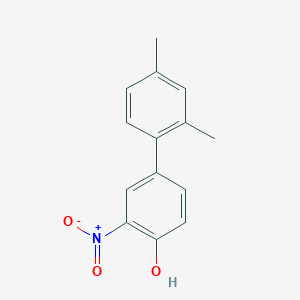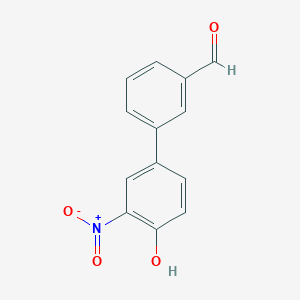
4-(3-Formylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Formylphenyl)-2-nitrophenol, 95% (4-FPN) is a chemical compound with a wide range of applications in scientific research. It is a yellowish-brown, crystalline solid that is soluble in water and a variety of organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of various pharmaceuticals, dyes, and pesticides.
Applications De Recherche Scientifique
4-(3-Formylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, oxazoles, and thiophenes. Additionally, 4-(3-Formylphenyl)-2-nitrophenol, 95% has been used in the synthesis of a variety of polymers, such as polyesters and polyamides.
Mécanisme D'action
4-(3-Formylphenyl)-2-nitrophenol, 95% is a nucleophile, meaning that it can react with electrophiles (electron-deficient molecules) to form a covalent bond. It can also act as an oxidizing agent in certain reactions. For example, it can be used to oxidize alcohols to aldehydes and ketones. It can also be used to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
4-(3-Formylphenyl)-2-nitrophenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that may have such effects. For example, it has been used in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs and antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Formylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from readily available materials. It is also relatively stable and can be stored for long periods of time. Additionally, it is soluble in many organic solvents, which makes it easy to work with.
However, there are some limitations to using 4-(3-Formylphenyl)-2-nitrophenol, 95% in laboratory experiments. It is a strong oxidizing agent and can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can be toxic if inhaled or ingested, and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 4-(3-Formylphenyl)-2-nitrophenol, 95% in scientific research. It could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as quinolines, oxazoles, and thiophenes. It could also be used in the synthesis of a variety of polymers, such as polyesters and polyamides. Finally, it could be used in the synthesis of a variety of catalysts, such as Lewis acids and transition metal catalysts.
Méthodes De Synthèse
4-(3-Formylphenyl)-2-nitrophenol, 95% can be synthesized in two different ways. The first method involves the reaction of 4-nitrophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The second method involves the reaction of 4-nitrophenol with sodium formate. The reaction of 4-nitrophenol with formaldehyde yields 4-(3-Formylphenyl)-2-nitrophenol, 95% in high yields.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)14(17)18/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQLDXHFDRASMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686226 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)-2-nitrophenol | |
CAS RN |
1261932-85-7 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



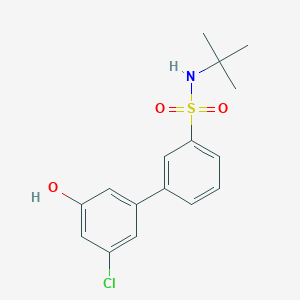
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
